molecular formula C25H24N2O2 B6569152 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide CAS No. 946219-16-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide

Cat. No. B6569152
CAS RN: 946219-16-5
M. Wt: 384.5 g/mol
InChI Key: JUFLBWCGAKVIRI-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide (N-BTPPA) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied in the context of its biochemical and physiological effects, as well as its potential as a laboratory experiment tool.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has been used as a research tool in a variety of scientific disciplines. It has been studied in the context of its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. Additionally, it has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has been shown to interact with a variety of receptors, including opioid, serotonin, and dopaminergic receptors. Its mechanism of action is believed to involve the activation of these receptors, which then results in the release of neurotransmitters and other signaling molecules. This ultimately leads to the desired physiological effects.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-tumor effects. Additionally, it has been shown to have neuroprotective effects, as well as to improve cognitive and motor functions.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is generally available at a reasonable cost. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a wide range of biological processes. However, it also has some limitations, such as its relatively short half-life and its potential to cause side effects in some individuals.

Future Directions

There are a number of potential future directions for the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide in scientific research. One potential direction is the further exploration of its potential as an analgesic, anti-inflammatory, and anti-tumor agent. Additionally, its potential for use as a therapeutic agent for neurodegenerative diseases should be further studied. Additionally, its potential as a tool for studying a variety of biochemical and physiological processes should be explored further. Finally, its potential side effects should be further studied in order to ensure its safe use in laboratory experiments.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide can be synthesized by a number of different methods. One of the most commonly used methods involves reacting benzoyl chloride with 1,2,3,4-tetrahydroquinoline-7-yl 3-phenylpropanamide in anhydrous dichloromethane. This reaction typically yields a product with a purity of over 95%, with a yield of around 70%.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,14-15,18H,7,12-13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFLBWCGAKVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide

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